molecular formula C19H14N2O2S B5689787 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide

Cat. No. B5689787
M. Wt: 334.4 g/mol
InChI Key: GMJBVPHCCQPBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide involves its binding to Aβ aggregates through the formation of hydrogen bonds and hydrophobic interactions. This binding results in a conformational change in the Aβ aggregates, leading to the emission of a strong fluorescence signal.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide has been found to have minimal biochemical and physiological effects, making it an ideal tool for scientific research. It does not interact with other proteins or enzymes in the body, and its fluorescence signal is not affected by pH or temperature changes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide is its high selectivity and sensitivity for Aβ aggregates, making it an ideal tool for the early detection of Alzheimer's disease. Its minimal biochemical and physiological effects also make it a safe and reliable tool for scientific research. However, one of the limitations of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide is its relatively low quantum yield, which can limit its sensitivity in some applications.

Future Directions

There are several future directions for the use of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide in scientific research. One potential area of research is the development of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide-based probes for the detection of other protein aggregates associated with neurodegenerative diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide. Additionally, the development of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide-based probes for in vivo imaging applications is an exciting area of research that holds great promise for the early detection and treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide involves a multi-step process that includes the reaction of 2-methylbenzonitrile with sodium hydride, followed by the reaction of the resulting product with 2-amino-5-bromo-1,3-benzoxazole. The final step involves the reaction of the intermediate compound with thiophene-2-carboxylic acid chloride to yield N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of research is its use as a fluorescent probe for the detection of amyloid beta (Aβ) aggregates, which are associated with Alzheimer's disease. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide has been found to selectively bind to Aβ aggregates and emit a strong fluorescence signal, making it a promising tool for the early detection of Alzheimer's disease.

properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-12-8-9-13(19-21-14-5-2-3-6-16(14)23-19)11-15(12)20-18(22)17-7-4-10-24-17/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJBVPHCCQPBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide

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